

A Deep Dive into Anthranilic Diamide Insecticides: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Thiotraniliprole

Cat. No.: B15555708

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Introduction

The anthranilic diamide class of insecticides represents a significant advancement in pest management, offering potent and selective control of a wide range of economically important pests.[1][2] This technical guide provides an in-depth exploration of the foundational research on this class of insecticides, with a focus on their molecular mechanism of action, key experimental validations, and quantitative efficacy data. This document is intended for researchers, scientists, and professionals involved in drug development and crop protection.

The commercial success of the anthranilic diamides, including the flagship compounds chlorantraniliprole and cyantraniliprole, stems from their novel mode of action targeting the insect ryanodine receptor (RyR).[2][3] This specific molecular target provides a high degree of selectivity, resulting in low mammalian toxicity and a favorable environmental profile compared to many older classes of insecticides.[1][4] This guide will delve into the core scientific principles that underpin the efficacy and selectivity of these compounds.

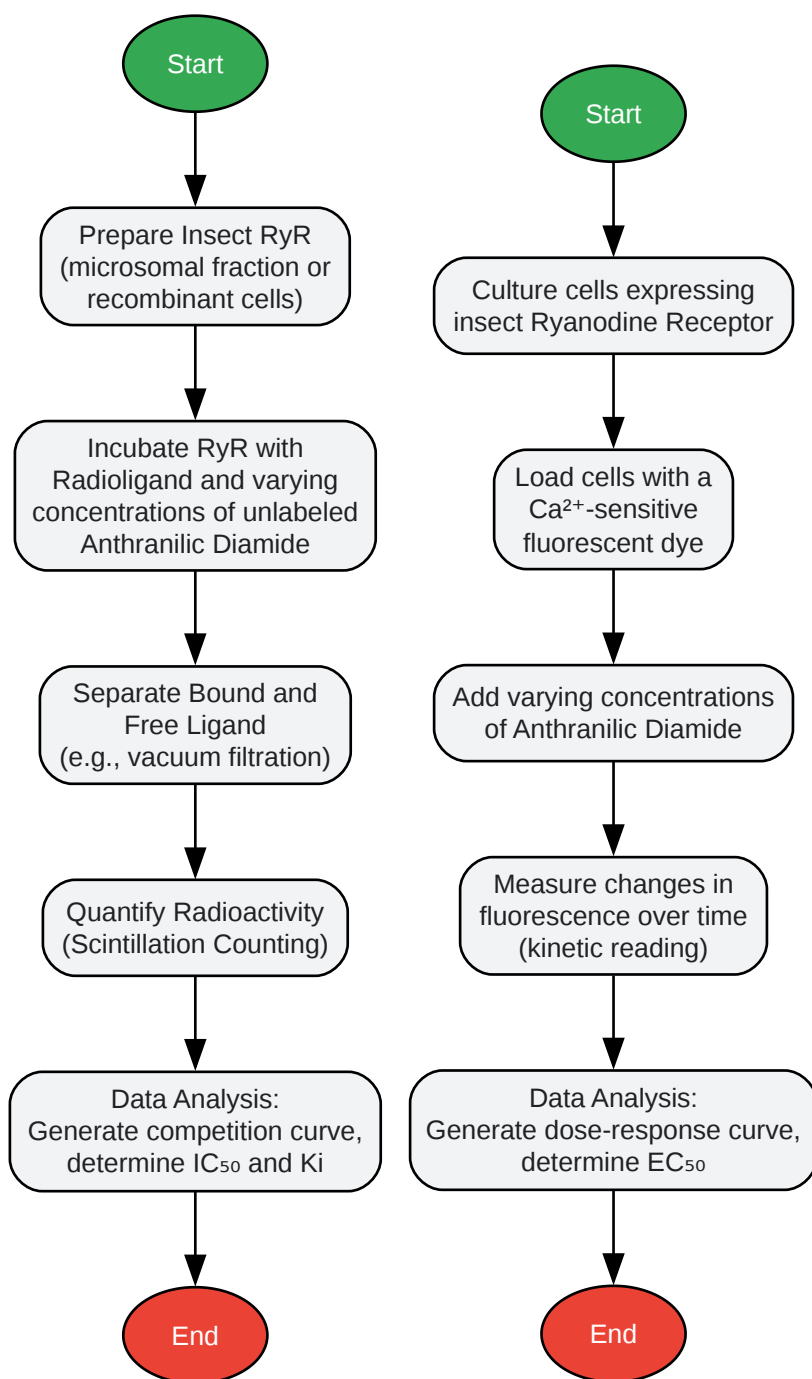
Molecular Mode of Action: Ryanodine Receptor Activation

The primary target of anthranilic diamide insecticides is the ryanodine receptor, a large ion channel responsible for regulating the release of intracellular calcium (Ca^{2+}) from the sarcoplasmic and endoplasmic reticulum.[5][6] In insects, the RyR plays a critical role in muscle contraction, and its disruption leads to paralysis and ultimately, death.

Anthranilic diamides act as potent activators of the insect RyR.[3] They bind to a specific allosteric site on the receptor, distinct from the binding site of ryanodine itself.[7] This binding event induces a conformational change in the receptor, locking it in an open state.[2] This leads to an uncontrolled and sustained release of Ca^{2+} from internal stores into the cytoplasm of muscle and nerve cells. The resulting depletion of intracellular Ca^{2+} stores and the persistently high cytosolic Ca^{2+} levels cause continuous muscle contraction, paralysis, cessation of feeding, and ultimately, the death of the insect.[5]

Signaling Pathway of Anthranilic Diamide Action

The following diagram illustrates the signaling cascade initiated by the binding of an anthranilic diamide insecticide to the insect ryanodine receptor.



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